molecular formula C7H6Br2O B136262 3,5-Dibromobenzyl alcohol CAS No. 145691-59-4

3,5-Dibromobenzyl alcohol

Numéro de catalogue: B136262
Numéro CAS: 145691-59-4
Poids moléculaire: 265.93 g/mol
Clé InChI: ZQNSHKZQTZSNTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dibromobenzyl alcohol is an organic compound with the molecular formula C7H6Br2O. It is a derivative of benzyl alcohol where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzyl alcohol can be synthesized through the bromination of benzyl alcohol. The process involves the reaction of benzyl alcohol with bromine in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3rd and 5th positions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of bromine and benzyl alcohol under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through distillation or recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3,5-dibromobenzaldehyde.

    Reduction: It can be reduced to form 3,5-dibromobenzylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions[][3].

Major Products:

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

DBBA serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of bromhexine hydrochloride, an expectorant used to treat respiratory conditions. The synthesis process typically involves the reduction of 3,5-dibromo-2-aminobenzaldehyde to obtain DBBA, which is then reacted with other agents to form bromhexine hydrochloride .

1.2 Research on Antimicrobial Properties

Recent studies have indicated that DBBA exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Research has demonstrated its effectiveness against various bacterial strains, suggesting its utility in formulating new antibiotics .

Chemical Synthesis Applications

2.1 Reagent in Organic Chemistry

DBBA is utilized as a reagent in organic synthesis due to its bromine substituents, which can facilitate electrophilic substitution reactions. It allows for the introduction of other functional groups into aromatic compounds, thus expanding the chemical diversity available for synthetic chemists .

2.2 Synthesis of Other Compounds

The compound is also employed in synthesizing other dibrominated derivatives and complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways leading to valuable chemical entities used in different applications .

Data Tables

Application AreaDescription
PharmaceuticalsIntermediate for bromhexine synthesis
Antimicrobial ResearchPotential candidate for new antibiotic development
Organic ChemistryReagent for electrophilic substitution reactions

Case Studies

4.1 Synthesis of Bromhexine Hydrochloride

A notable case study details an efficient method for producing bromhexine hydrochloride using DBBA as an intermediate. The process includes reducing dibromo-benzaldehyde to DBBA and subsequently reacting it with N-methylcyclohexylamine under controlled conditions to yield the target compound with high purity and yield . This method highlights the significance of DBBA in pharmaceutical manufacturing.

4.2 Antimicrobial Activity Assessment

In another study, researchers assessed the antimicrobial activity of DBBA against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that DBBA exhibited significant inhibitory effects on these pathogens, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Mécanisme D'action

The mechanism of action of 3,5-dibromobenzyl alcohol involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity in various environments .

Comparaison Avec Des Composés Similaires

    3,5-Dibromobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    3,5-Dibromobenzylamine: Similar structure but with an amine group instead of a hydroxyl group.

    3,5-Dibromobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 3,5-Dibromobenzyl alcohol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which makes it versatile for various chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis .

Activité Biologique

3,5-Dibromobenzyl alcohol (DBBA), with the molecular formula C7H6Br2OC_7H_6Br_2O and CAS number 145691-59-4, is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 265.93 g/mol
  • Appearance : White to light yellow solid
  • Solubility : Soluble in organic solvents such as ethanol and methanol.

The biological activity of DBBA is primarily attributed to its brominated structure, which enhances its reactivity and interaction with biological molecules. Brominated compounds are known for their antimicrobial properties, and DBBA exhibits similar characteristics.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of DBBA against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (G+)25
Bacillus subtilis (G+)25
Micrococcus luteus (G+)25
Proteus vulgaris (G−)25
Salmonella typhimurium (G−)25

These results suggest that DBBA has moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity and Antiproliferative Effects

In addition to its antibacterial properties, DBBA has been evaluated for cytotoxicity against various cancer cell lines. Research indicates that DBBA can inhibit cell proliferation in human cancer cells, with IC50 values varying depending on the cell line:

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These findings highlight the potential of DBBA as an anticancer agent; however, further studies are required to elucidate the underlying mechanisms of its cytotoxic effects .

Case Studies

  • Antibacterial Properties : A study published in Marine Drugs reported that bromophenolic compounds derived from marine algae exhibited significant antibacterial activity. DBBA was among the compounds tested, showing promising results against resistant strains of bacteria .
  • Anticancer Activity : In vitro studies conducted on human cancer cell lines demonstrated that DBBA could induce apoptosis, suggesting a mechanism through which it may exert its anticancer effects. The study noted that further investigation into the signaling pathways involved is necessary to fully understand its action .
  • Enzyme Inhibition : Research has also indicated that DBBA may act as an enzyme inhibitor, affecting pathways involved in bacterial metabolism. This could contribute to its antibacterial effects by disrupting essential biochemical processes within the bacteria .

Propriétés

IUPAC Name

(3,5-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNSHKZQTZSNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426555
Record name 3,5-Dibromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145691-59-4
Record name 3,5-Dibromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145691-59-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium borohydride (0.75 g) was added portionwise to a stirred suspension of 3,5-dibromobenzaldehyde (10.46 g) in methanol (50 ml) at 0° C. The mixture was stirred at 0° C. for 30 minutes, allowed to warm to room temperature and then its pH was adjusted to 2 using concentrated hydrochloric acid. Evaporation under vacuum provided a residue which was partitioned between ethyl acetate and water. The organic phase was washed with water, dried(MgSO4), then evaporated under vacuum to furnish the title compound as a solid (10.0 g), m.p. 103°-104° C. Found: C, 31.98; H, 2.23. C7H6Br2O requires C, 31.61; H, 2.77%.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
10.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.14G(30 mM) of sodium borohydride was added slowly to a suspension of 3,5-dibromobenzaldehyde (7.92G; 30 mM), from step (a), in 50 mL of methanol at 0° under nitrogen. After stirring 30 mins., the reaction mixture was diluted with 150 mL of ethyl acetate and washed with 5×50 mL of saturated sodium chloride solution, dried over anhydrous magnesium sulfate. Solvent removal afforded a crude product, which was dissolved in minimum amount of CH2Cl2 and applied on silica gel. Elution with 1:2 mixture of EtOAc:hexane gave 7.2G of the desired alcohol as white solid.
[Compound]
Name
1.14G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.14 G(30 mM) of sodium borohydride was added slowly to a suspension of 3,5-dibromobenzaldehyde (7.92 G;30 mM), from step (a), in 50 mL of methanol at 0° under nitrogen. After stirring 30 mins., the reaction mixture was diluted with 150 mL of ethyl acetate and washed with 5×50 ml of saturated sodium chloride solution, dried over anhydrous magnesium sulfate. Solvent removal afforded a crude product, which was dissolved in minimum amount of CH2Cl2 and applied on silica gel. Elution with 1:2 mixture of EtOAc:hexane gave 7.2 G of the desired alcohol as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3,5-Dibromobenzaldehyde (1.7 g, 6.3 mmol) was dissolved in methanol (100 mL) and sodium borohydride (0.250 g, 6.3 mmol) was added at 0° C. The reaction mixture was stirred for 0.5 h at 0° C. and then at 20° C. for another 0.5 h. The reaction mixture was concentrated in vacuo, diluted with brine (250 mL), acidified with hydrochloric acid and extracted with dichloromethane (3×50 mL). Evaporation of the organic solution gave 3,5-dibromo-benzyl alcohol as a white crystalline compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromobenzyl alcohol
Reactant of Route 2
3,5-Dibromobenzyl alcohol
Reactant of Route 3
3,5-Dibromobenzyl alcohol
Reactant of Route 4
3,5-Dibromobenzyl alcohol
Reactant of Route 5
3,5-Dibromobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3,5-Dibromobenzyl alcohol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.